molecular formula C6H3BrF2O B1524090 2-Bromo-3,6-difluorophenol CAS No. 1208077-18-2

2-Bromo-3,6-difluorophenol

Cat. No.: B1524090
CAS No.: 1208077-18-2
M. Wt: 208.99 g/mol
InChI Key: DQVYERDCGYVMRV-UHFFFAOYSA-N
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Description

2-Bromo-3,6-difluorophenol is an organic compound with the molecular formula C6H3BrF2O. It is characterized by a phenol group attached to a benzene ring that has two fluorine atoms and one bromine atom at the 3rd and 6th positions, respectively. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3,6-difluorophenol can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of 3,6-difluorophenol using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions with stringent control over reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,6-difluorophenol undergoes various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of 2-bromo-3,6-difluorocyclohexanol.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Cyclohexanol derivatives.

  • Substitution: Alkyl or aryl substituted phenols.

Scientific Research Applications

2-Bromo-3,6-difluorophenol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

2-Bromo-3,6-difluorophenol is similar to other halogenated phenols, such as 2-bromo-4,6-difluorophenol and 2,3,6-trifluorophenol. its unique combination of bromine and fluorine atoms at specific positions on the benzene ring gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where precise chemical functionality is required.

Comparison with Similar Compounds

  • 2-Bromo-4,6-difluorophenol

  • 2,3,6-Trifluorophenol

  • 4-Bromo-2,3-difluorophenol

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Properties

IUPAC Name

2-bromo-3,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVYERDCGYVMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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